molecular formula C25H28N2O2 B8079930 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol CAS No. 2007908-35-0

1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol

Cat. No.: B8079930
CAS No.: 2007908-35-0
M. Wt: 388.5 g/mol
InChI Key: BGZYLMZZDLEDEY-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol is a complex organic compound that combines a benzyloxy group, a cyclohexyl ring, and an imidazoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyloxycyclohexyl intermediate, which is then coupled with an imidazoisoindole derivative. Key steps include:

  • Formation of Benzyloxycyclohexyl Intermediate:

      Starting Material: Cyclohexanol

      Reagents: Benzyl chloride, base (e.g., NaOH)

      Conditions: Reflux in an organic solvent (e.g., toluene)

  • Coupling with Imidazoisoindole:

      Starting Material: 5H-imidazo[5,1-a]isoindole

      Reagents: Grignard reagent or organolithium compound

      Conditions: Anhydrous conditions, low temperature

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The imidazoisoindole ring can be reduced under hydrogenation conditions using catalysts like Pd/C.

    Substitution: The benzyloxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent, mild acidic conditions

    Reduction: H2 gas, Pd/C catalyst

Properties

IUPAC Name

2-(5H-imidazo[5,1-a]isoindol-5-yl)-1-(4-phenylmethoxycyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-25(14-23-21-8-4-5-9-22(21)24-15-26-17-27(23)24)19-10-12-20(13-11-19)29-16-18-6-2-1-3-7-18/h1-9,15,17,19-20,23,25,28H,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYLMZZDLEDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(CC2C3=CC=CC=C3C4=CN=CN24)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154899
Record name 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007908-35-0
Record name 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007908-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo[5,1-a]isoindole-5-ethanol, α-[4-(phenylmethoxy)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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